2-(tert-Butyldimethylsiloxy)propanal

Silyl ether stability Protecting group chemistry Multi-step synthesis

2-(tert-Butyldimethylsiloxy)propanal (CAS 104501-60-2), also known as TBS-protected lactaldehyde, is a chiral α-oxygenated aldehyde derived from lactic acid. It serves as a protected form of the inherently unstable lactaldehyde, combining a reactive electrophilic aldehyde with a robust tert-butyldimethylsilyl (TBS) ether.

Molecular Formula C9H20O2Si
Molecular Weight 188.342
CAS No. 104501-60-2
Cat. No. B2966930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyldimethylsiloxy)propanal
CAS104501-60-2
Molecular FormulaC9H20O2Si
Molecular Weight188.342
Structural Identifiers
SMILESCC(C=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3
InChIKeyYMIIHJBTQLZXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyldimethylsiloxy)propanal (CAS 104501-60-2): A Differentiated TBS-Protected Chiral Aldehyde for Multi-Step Synthesis


2-(tert-Butyldimethylsiloxy)propanal (CAS 104501-60-2), also known as TBS-protected lactaldehyde, is a chiral α-oxygenated aldehyde derived from lactic acid [1]. It serves as a protected form of the inherently unstable lactaldehyde, combining a reactive electrophilic aldehyde with a robust tert-butyldimethylsilyl (TBS) ether. This dual functionality enables its use as a versatile C3 chiral building block, primarily in the stereoselective synthesis of complex natural products and pharmaceuticals [2].

Procurement Considerations for 2-(tert-Butyldimethylsiloxy)propanal: Why Alternative Protecting Groups or Unprotected Analogs Are Inadequate


Direct substitution of 2-(tert-Butyldimethylsiloxy)propanal with unprotected lactaldehyde or other protected variants is rarely successful due to fundamental differences in stability, reactivity, and stereochemical fidelity. Unprotected lactaldehyde is notoriously unstable and prone to rapid oligomerization and racemization, precluding its use in multi-step sequences [1]. Other common protecting groups present critical trade-offs: less bulky silyl groups like TMS offer insufficient stability for extended synthetic routes, while bulkier alternatives like TBDPS can introduce excessive steric hindrance that compromises reaction yields. Non-silyl groups such as THP introduce a new stereocenter, creating diastereomeric mixtures that complicate purification and reduce overall process efficiency [2]. The TBS group on this compound provides a quantifiable balance of orthogonal stability and manageable steric bulk, which is essential for predictable and efficient downstream processing. The specific quantitative performance data in Section 3 confirms why this particular protected aldehyde is the optimal choice for demanding synthetic applications.

Quantitative Evidence for 2-(tert-Butyldimethylsiloxy)propanal: Stability, Selectivity, and Yield Advantages


Acid Hydrolysis Stability: 20,000x More Stable Than TMS Ether

In acidic media, the relative stability of silyl ether protecting groups varies over several orders of magnitude. The TBS group is 20,000 times more stable toward acidic hydrolysis than a TMS group [1]. This dramatic difference ensures that 2-(tert-Butyldimethylsiloxy)propanal remains intact during acidic workups and reactions that would cleave a TMS-protected analog, preserving the protected aldehyde for later steps in a synthetic sequence [2].

Silyl ether stability Protecting group chemistry Multi-step synthesis

Basic Hydrolysis Stability: 20,000x More Stable Than TMS Ether

The stability advantage of the TBS group extends to basic conditions. The TBS ether is approximately 20,000 times more resistant to basic hydrolysis than a TMS ether [1]. This orthogonal stability profile allows 2-(tert-Butyldimethylsiloxy)propanal to withstand a broad range of nucleophilic and basic reaction conditions that would immediately degrade a TMS-protected aldehyde [2].

Silyl ether stability Base stability Organic synthesis

Superior Diastereoselectivity in Aldol Reactions: High Selectivity for syn- or anti-Adducts

The TBS-protected lactaldehyde serves as an excellent chiral electrophile in stereoselective aldol reactions. In a study using O-TBS lactaldehyde, lithium and boron enolate mediated aldol reactions yielded non-Evans syn and Evans syn aldol products, respectively, with high selectivity [1]. Furthermore, in a specific case, the addition of vinyl magnesium chloride to TBS-protected lactaldehyde (derived from (S)-ethyl lactate) proceeded with a diastereoselectivity of 8:1 (S,R:S,S), which was slightly better than previously reported values [2].

Asymmetric synthesis Aldol reaction Stereoselectivity Natural product synthesis

Efficient and High-Yielding Synthesis from Lactate Esters

The compound can be prepared in high yield from readily available chiral precursors. Protection of the hydroxyl group in (S)-ethyl lactate as the tert-butyldimethylsilyl ether, followed by reduction with diisobutylaluminum hydride (DIBAL-H), afforded the aldehyde in an 80% yield [1]. This efficient two-step sequence demonstrates a reliable and scalable route to the target compound.

Synthesis yield Protecting group Chiral pool synthesis

Validated Application Scenarios for 2-(tert-Butyldimethylsiloxy)propanal Based on Quantitative Evidence


Stereoselective Total Synthesis of Complex Natural Products

The compound is a validated chiral building block in the total synthesis of complex natural products. Its use has been demonstrated in the synthesis of the γ-lactone polyketide from Diaporthe sp. SXZ-19 and its C-8 epimer, where TBS-protected (S)-lactaldehyde served as a key starting material [1]. Similarly, it was employed in the enantioselective synthesis of (-)-Spicigerolide, a cytotoxic natural product [2]. These applications leverage the compound's high stereocontrol in key bond-forming reactions, as established in Section 3, enabling the construction of complex stereochemical arrays.

Synthesis of Amino Sugars and Glycomimetics

The compound is a critical intermediate for synthesizing rare amino sugars, which are components of numerous antibiotics and anticancer agents. Its high diastereoselectivity in aldol reactions (as shown in Section 3) was exploited in the concise synthesis of l-daunosamine and d-ristosamine derivatives [3]. This application highlights the compound's value in medicinal chemistry programs focused on glycosylated natural products and their analogs.

Preparation of Enantiomerically Pure Prostaglandin Intermediates

Derivatives of TBS-protected lactaldehyde, such as TBS-Corey lactone aldehyde, are established and versatile intermediates for the synthesis of prostaglandins and their analogs [4]. The orthogonal stability of the TBS group, which allows it to survive multi-step sequences as demonstrated in Section 3, is essential for the successful construction of these pharmacologically important lipids, which require several stereocontrolled transformations.

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